N-(2-Chloro-6-iodopyridin-3-yl)pivalamide chemical structure
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide chemical structure
Title: Strategic Utilization of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide in Heterocyclic Scaffold Assembly
Executive Summary
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide (CAS: 1138444-26-4) represents a highly specialized halogenated pyridine building block designed for orthogonal functionalization . In modern drug discovery, particularly within the kinase inhibitor space (e.g., KRAS, SHP2), the ability to sequentially functionalize a heteroaromatic core is paramount.
This molecule offers three distinct sites of reactivity, ranked by activation energy:
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C6-Iodine: High reactivity toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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C2-Chlorine: Moderate reactivity, activated for SNAr displacement or slower Pd-catalysis.
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C3-Pivalamide: A robust amine protecting group that exerts steric control and prevents catalyst poisoning, while remaining cleavable under acidic conditions.
This guide details the structural logic, validated synthesis protocols, and strategic applications of this intermediate.
Chemo-Structural Analysis
The utility of this scaffold lies in its "Reactivity Ladder." By differentiating the halogens (I vs. Cl) and protecting the amine with a bulky pivaloyl group, chemists can program the sequence of bond formations.
| Position | Substituent | Electronic Effect | Reactivity Profile |
| C2 | Chlorine (-Cl) | Electrophilic Site (Secondary): Blocked by steric bulk of C3-Pivalamide, but active for SNAr with strong nucleophiles or oxidative addition at elevated temperatures. | |
| C3 | Pivalamide (-NHPiv) | Electron Donating (+M) | Directing/Protecting: The tert-butyl group provides steric shielding to the C2-Cl, preventing premature displacement. It also directs electrophilic substitution to C4 if further functionalization is required. |
| C6 | Iodine (-I) | Weakly withdrawing | Electrophilic Site (Primary): The weakest C-X bond on the ring. Reacts exclusively in Pd(0) cycles at room temperature or mild heat, leaving the C2-Cl intact. |
Validated Synthesis Protocols
While the molecule is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most reliable route proceeds via the regioselective iodination of 3-amino-2-chloropyridine.
Protocol A: Regioselective Iodination & Protection
Step 1: Iodination of 3-amino-2-chloropyridine
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Objective: Install iodine at C6 (para to the amino group).
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Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
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Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs ortho/para. Since C2 is blocked by Cl, substitution occurs exclusively at C6.
Step 2: Pivaloylation
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Objective: Protect the amine to prevent catalyst coordination in subsequent steps.
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Reagents: Pivaloyl chloride (PivCl), Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Methodology:
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Iodination:
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Dissolve 3-amino-2-chloropyridine (1.0 equiv) in MeCN (0.5 M).
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Add NIS (1.1 equiv) portion-wise at 0°C to control exotherm.
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Stir at RT for 4–6 hours. Monitor by LCMS for conversion to 2-chloro-6-iodo-3-aminopyridine.
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Workup: Quench with aqueous Na2S2O3 (removes excess iodine). Extract with EtOAc.
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Acylation:
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Resuspend the crude iodo-amine in dry DCM (0.3 M).
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Add TEA (1.5 equiv) and cool to 0°C.
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Dropwise add Pivaloyl chloride (1.2 equiv).
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Stir at RT for 2 hours.
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Purification: Flash column chromatography (Hexane/EtOAc). The product elutes as a white/off-white solid.
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Visual Workflow (DOT)
Caption: Two-step synthesis ensuring regioselective halogenation followed by amine protection.
Strategic Applications in Drug Discovery
This scaffold is particularly valuable for synthesizing bi-aryl or fused bicyclic systems. The C6-Iodine allows for the attachment of a "tail" (e.g., solubilizing group or specific binding motif), while the C2-Chlorine/C3-Amine pair can be cyclized into azaindoles or pyrido-pyrimidines.
Pathway: Divergent Functionalization[1]
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Selective C-C Bond Formation (C6):
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Using Pd(PPh3)4 and a boronic acid, the C6-I bond reacts selectively. The C2-Cl bond remains inert due to the higher bond dissociation energy of Ar-Cl vs Ar-I.
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Cyclization or Displacement (C2/C3):
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Post-coupling, the pivalamide can be hydrolyzed (HCl/MeOH) to reveal the free amine.
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The resulting 2-chloro-3-aminopyridine core is a prime substrate for intramolecular SNAr or Buchwald-Hartwig cyclization to form fused rings.
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Reactivity Map (DOT)
Caption: Orthogonal reactivity profile allowing sequential, programmed assembly of complex scaffolds.
Safety & Stability
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Stability: The pivalamide group renders the molecule stable to moisture and air, unlike the free amine which can oxidize. Store at 2–8°C under inert gas.
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Hazards: Classified as Acute Tox. 4 (Oral) . The presence of alkyl-halides implies potential alkylating ability, though the aromatic nature mitigates this compared to aliphatic halides.
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Handling: Use standard PPE. Avoid contact with strong oxidizers.
References
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Sigma-Aldrich. (n.d.). N-(2-Chloro-6-iodopyridin-3-yl)pivalamide Product Sheet. Retrieved from
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ChemicalBook. (2025). 6-chloro-3-iodopyridin-2-amine Properties and Supplier Data. Retrieved from [1]
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National Institutes of Health (NIH). (2020). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. J Med Chem. Retrieved from (Contextual reference for pyridine scaffold utility).
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PubChem. (n.d.). Compound Summary: N-(2-Chloro-6-iodopyridin-3-yl)pivalamide. Retrieved from
